molecular formula C53H78F3N15O23 B6295565 Tau Peptide (512-525) amide Trifluoroacetate CAS No. 2022956-61-0

Tau Peptide (512-525) amide Trifluoroacetate

Cat. No. B6295565
CAS RN: 2022956-61-0
M. Wt: 1350.3 g/mol
InChI Key: OLRWWLSGAUHGBF-XTBGWUEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (512-525) amide Trifluoroacetate is a synthetic peptide with the sequence H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH₂ . It has a molecular weight of 1236.26 and a chemical formula of C₅₁H₇₇N₁₅O₂₁ . It is used in peptide screening, a research tool that pools active peptides primarily by immunoassay .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C₅₁H₇₇N₁₅O₂₁ . The IUPAC name provides a detailed description of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1236.26 and a chemical formula of C₅₁H₇₇N₁₅O₂₁ . It is a synthetic peptide .

Scientific Research Applications

1. Structure and Fibril Formation

Tau peptide sequences within the microtubule binding domain of Tau protein have been proposed as core nucleation sites for the formation of amyloid fibrils. Inouye et al. (2006) analyzed the x-ray diffraction patterns of various PHF/tau-related peptide constructs to study their structure. They found that these peptides likely form elongated beta-crystallites in a cross-beta conformation, which are key in neurofibrillary tangles characteristic of Alzheimer's disease (Inouye, Sharma, Goux, & Kirschner, 2006).

2. Filament Formation from Short Tau Peptides

Goux et al. (2004) studied fibril formation in peptides based on PHF6, a segment found in tau protein. They observed that certain peptides rapidly formed filaments in the presence of sodium chloride, suggesting that small segments of tau may initiate nucleation leading to filaments with paired helical filament morphology (Goux et al., 2004).

Future Directions

Tau-targeting therapies, including those involving Tau Peptide (512-525) amide Trifluoroacetate, show promise for the treatment of Alzheimer’s disease . The majority of tau-targeting agents in clinical trials are immunotherapies . The current progress on tau structures at the atomic level expands our understanding of tau aggregation and related pathology .

properties

IUPAC Name

(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N15O21.C2HF3O2/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67;3-2(4,5)1(6)7/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77);(H,6,7)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRWWLSGAUHGBF-XTBGWUEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H78F3N15O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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